

Unveiling the Stereochemistry of D-Altrose-2-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Altrose-2-¹³C*

Cat. No.: *B15556158*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical characteristics of D-Altrose-2-¹³C, an isotopically labeled monosaccharide of significant interest in metabolic research and drug development. While specific experimental data for D-Altrose-2-¹³C is not extensively available in public literature, this document synthesizes information from its unlabeled counterpart, D-Altrose, and established analytical principles for ¹³C-labeled carbohydrates to offer a robust framework for its stereochemical analysis.

Introduction to D-Altrose

D-Altrose is an aldohexose, a six-carbon sugar with an aldehyde group. It is an epimer of D-mannose at the C3 position. The stereochemistry of D-Altrose is defined by the specific spatial arrangement of its hydroxyl groups. In its cyclic pyranose form, the hydroxyl groups at C2 and C3 are in a cis orientation, a key feature distinguishing it from more common hexoses like D-glucose.[1] The IUPAC name for the open-chain form of D-Altrose is (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.[2] The isotopic substitution of ¹²C with ¹³C at the C2 position in D-Altrose-2-¹³C provides a powerful tool for tracing its metabolic fate and studying enzyme mechanisms without altering its fundamental chemical properties.[1]

Physicochemical Properties

The introduction of a ¹³C isotope at the C2 position results in a slight increase in the molecular weight of D-Altrose. The properties of D-Altrose are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[2][3]
Molecular Weight (D-Altrose)	180.16 g/mol	[2]
Molecular Weight (D-Altrose-2- ¹³ C)	181.15 g/mol	[1]
Appearance	White crystalline solid	[1]
Solubility	Highly soluble in water	[1]
Melting Point	103-105 °C	[4]
Specific Rotation [α] _D	+32.6° (in water, at equilibrium)	[4]

Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of carbohydrates in solution. The ¹³C label at the C2 position in D-Altrose-2-¹³C offers unique advantages for NMR analysis, including enhanced signal intensity for the C2 carbon and the ability to perform specific ¹³C-edited or filtered experiments.

Predicted ¹H and ¹³C NMR Spectral Data

While experimentally determined NMR data for D-Altrose-2-¹³C is not readily available, the following table presents predicted chemical shifts for the pyranose forms of D-Altrose based on data for the unlabeled compound and general principles of carbohydrate NMR. The presence of the ¹³C label at C2 will introduce one-bond and two-bond ¹³C-¹H and ¹³C-¹³C coupling constants, which are invaluable for structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Altrose in D₂O

Position	α -altropyranose (Predicted ^1H)	β -altropyranose (Predicted ^1H)	α/β -altropyranose (Predicted ^{13}C)
1	~5.1 (d)	~4.8 (d)	~93
2	~3.8	~3.6	~71
3	~3.9	~3.7	~70
4	~3.7	~3.7	~68
5	~4.0	~3.8	~72
6a	~3.8	~3.9	~61
6b	~3.7	~3.8	~61

Note: These are approximate values and can vary based on experimental conditions such as solvent, temperature, and pH. The ^{13}C chemical shift for C2 in D-Altrose-2- ^{13}C will be a strong singlet in a proton-decoupled spectrum.

Experimental Protocol: 2D NMR for Stereochemical Elucidation

A comprehensive stereochemical analysis of D-Altrose-2- ^{13}C can be achieved using a suite of 2D NMR experiments.

Sample Preparation:

- Dissolve 5-10 mg of D-Altrose-2- ^{13}C in 0.5 mL of D_2O (99.9%).
- Lyophilize the sample and redissolve in D_2O to remove exchangeable protons.
- Transfer the final solution to a 5 mm NMR tube.

NMR Experiments:

- ^1H NMR: Acquire a standard 1D ^1H NMR spectrum to observe the overall proton signals and their multiplicities.

- ^{13}C NMR: Acquire a proton-decoupled 1D ^{13}C NMR spectrum to identify the chemical shifts of all carbon atoms. The signal for C2 will be significantly enhanced.
- COSY (Correlation Spectroscopy): This experiment reveals ^1H - ^1H spin-spin coupling networks, allowing for the sequential assignment of protons within the sugar ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ^1H and ^{13}C nuclei, enabling the unambiguous assignment of each proton to its corresponding carbon. The enhanced signal of ^{13}C at the C2 position will facilitate the assignment of the H2 proton.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the sugar ring and the stereochemistry of glycosidic linkages if present.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For D-Altrose, NOESY can confirm the cis relationship between H1/H2 and H3/H4 in the α -anomer and specific trans-annular proton interactions that define the chair conformation of the pyranose ring.

Data Analysis: The combination of these 2D NMR experiments will allow for the complete assignment of all ^1H and ^{13}C signals and the determination of the relative stereochemistry of all chiral centers. The magnitudes of the $^3J(\text{H},\text{H})$ coupling constants obtained from the ^1H NMR or COSY spectrum can be used to determine the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose ring (e.g., $^1\text{C}_4$ or $^4\text{C}_1$ chair).

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For D-Altrose-2- ^{13}C , MS can confirm the incorporation of the ^{13}C label and provide structural information through fragmentation analysis.

Expected Fragmentation Pattern

The fragmentation of hexoses in mass spectrometry is complex and can occur through various pathways, including cleavage of the carbon-carbon bonds within the sugar ring and loss of

water molecules. In the case of D-Altrose-2-¹³C, the presence of the ¹³C label at the C2 position will result in a +1 Da mass shift for any fragment ion that contains this carbon atom.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of D-Altrose and D-Altrose-2-¹³C

Fragment Description	Unlabeled D-Altrose (m/z)	D-Altrose-2- ¹³ C (m/z)
[M-H ₂ O] ⁺	162	163
[M-2H ₂ O] ⁺	144	145
[M-3H ₂ O] ⁺	126	127
C ₁ -C ₂ cleavage fragment	Varies	Varies (+1)
C ₂ -C ₃ cleavage fragment	Varies	Varies (+1)
C ₃ -C ₄ cleavage fragment	Varies	Varies
C ₄ -C ₅ cleavage fragment	Varies	Varies

Experimental Protocol: Mass Spectrometry

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended.

Sample Preparation:

- Prepare a dilute solution of D-Altrose-2-¹³C (e.g., 10 μM) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

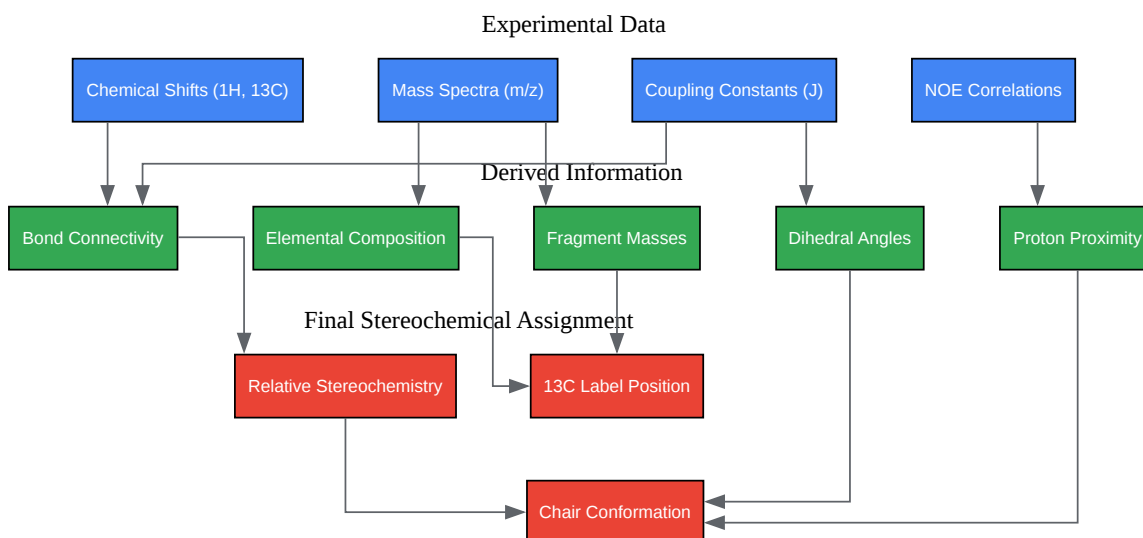
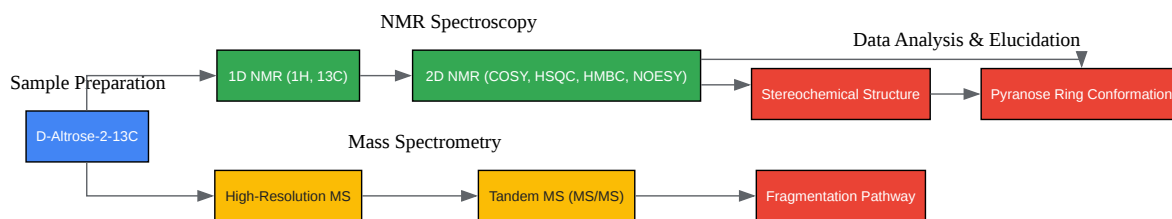
Data Acquisition:

- Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion and confirm the incorporation of the ¹³C label.
- Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Data Analysis: Compare the fragmentation pattern of D-Altrose-2-¹³C with that of unlabeled D-Altrose to identify the fragments containing the C2 carbon. This information can be used to confirm the position of the label and to study the fragmentation pathways of hexoses.

Visualizing the Stereochemical Analysis Workflow

The following diagrams illustrate the logical workflow for the stereochemical analysis of D-Altrose-2-¹³C.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complete hexose isomer identification with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Stereochemistry of D-Altrose-2-¹³C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556158#understanding-the-stereochemistry-of-d-altrose-2-13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com